(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyrimidine and piperidine derivatives.
Reaction Conditions: The 2-chloropyrimidine is reacted with piperidine under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to form the intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of (2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Automated Synthesis: Utilizing automated systems to precisely control reaction conditions and monitor the synthesis process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrimidine derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Scientific Research Applications
(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents, particularly for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and molecular targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: The compound is used in the synthesis of other chemical compounds and materials, serving as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-pyrimidin-4-yl)-piperidin-2-ylmethyl-amine hydrochloride: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
(2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride: Another similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-chloro-N-methyl-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c1-15(8-2-5-12-6-3-8)9-4-7-13-10(11)14-9;/h4,7-8,12H,2-3,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCSBJVLELFLRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=NC(=NC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.